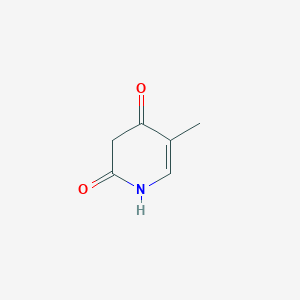

5-Methylpyridine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-hydroxy-5-methyl-3H-pyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones. This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl group at the 5-position. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

准备方法

合成路线和反应条件

4-羟基-5-甲基-3H-吡啶-2-酮的合成可以通过多种合成路线实现。一种常见的方法是使 4-羟基-2-甲基吡啶与合适的试剂在受控条件下反应。 例如,该化合物可以通过在催化剂(如磷酸)存在下,用甲酰胺环化 4-羟基-2-甲基吡啶来合成 .

工业生产方法

在工业环境中,4-羟基-5-甲基-3H-吡啶-2-酮的生产可能涉及使用类似的反应条件,但经过优化以获得更高的产率和纯度的大规模合成。使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。

化学反应分析

Alkylation Reactions

Thymine undergoes alkylation at the N1 and N3 positions under basic conditions. For example:

-

Reaction with bromomethylcyclopropane :

Treatment of thymine with bromomethylcyclopropane in DMF using NaHCO₃ and LiI as catalysts at 80°C produces 1-cyclopropylmethyl derivatives. This reaction proceeds via nucleophilic substitution, yielding a white solid product after purification .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Bromomethylcyclopropane | DMF, 80°C, 15h | 1-Cyclopropylmethylthymine | ~30% |

Nucleophilic Substitution

The ketone groups at positions 2 and 4 participate in nucleophilic substitution reactions:

-

Ammonolysis :

Thymine reacts with amines (e.g., benzylamine, adenine) in the presence of triethyl orthoformate to form enamine derivatives. For example, coupling with adenine yields 3-[(adeninylamino)methylene]thymine as a mixture of Z/E isomers .

| Amine | Catalyst | Product | Isomer Ratio (Z:E) |

|---|---|---|---|

| Benzylamine | Triethylamine | 3-[(Benzylamino)methylene]thymine | 1:4.5 |

| Adenine | Triethyl orthoformate | 3-[(Adeninylamino)methylene]thymine | 1:2 |

Cyclization and Annulation

Thymine derivatives participate in cyclization reactions to form fused heterocycles:

-

Intramolecular [5+1] annulation :

Using PBr₃ in dichloromethane, α-alkenoyl-α-carbamoyl ketene-S,S-acetal precursors cyclize to form pyridine-2,6(1H,3H)-diones. This reaction proceeds via iminium ion intermediates and carbocation rearrangements .

| Precursor | Reagent | Product | Yield |

|---|---|---|---|

| α-Alkenoyl ketene-S,S-acetal | PBr₃, DCM | Bicyclic pyridinone derivatives | 53–75% |

Hydrolysis and Ring Modification

The pyrimidine ring undergoes hydrolysis under acidic or basic conditions:

-

Acid-catalyzed hydrolysis :

Thymine reacts with concentrated HCl in the presence of Mg(ReO₄)₂ as a catalyst to form dihydroxy derivatives .

| Conditions | Product | Yield |

|---|---|---|

| HCl, Mg(ReO₄)₂, H₂O | 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4-dione | 65–80% |

Halogenation

Electrophilic halogenation occurs at the 5-position:

-

Chlorination :

Treatment with Cl₂ in H₂O or Na₂S₂O₈/NaCl in acetic acid introduces chlorine atoms at the 5-position .

| Reagent | Conditions | Product |

|---|---|---|

| Cl₂ (g) | H₂O, RT | 5-Chlorothymine |

| Na₂S₂O₈, NaCl | Acetic acid, 50°C | 5,5-Dichlorothymine |

Coordination Chemistry

Thymine forms coordination complexes with metals:

-

Silver complexation :

Reaction with silver nitrate yields 5-methyl-1H-pyrimidine-2,4-dione;silver (C₅H₆AgN₂O₂), confirmed by X-ray crystallography .

| Metal Salt | Product Structure | Molecular Weight |

|---|---|---|

| AgNO₃ | [Ag(C₅H₆N₂O₂)] | 233.98 g/mol |

Key Reaction Mechanisms

科学研究应用

The compound 5-Methylpyridine-2,4(1H,3H)-dione and its derivatives have applications in diverse scientific research fields, including pharmaceutical development and chemical synthesis.

Synthesis of Finerenone Intermediate

- Role in Finerenone Production this compound is a key intermediate in the synthesis of Finerenone, a non-steroidal antagonist of the mineral corticoid receptor . Finerenone is used in the treatment of cardiovascular and renal diseases, such as heart failure and diabetic nephropathy .

- Production Process A method for producing 4-amino-5-methyl-2(1H) pyridone involves reacting 2-chloro-5-methyl-4-pyridinamine with KOH in methanol in an autoclave at elevated temperatures . The process can be enhanced by first hydrogenating nitro-N-oxide on a platinum catalyst and then reacting the obtained chloromethylamino-pyridine in an autoclave with potassium hydroxide in methanol .

- Advantages of the Method The method allows for efficient synthesis without the use of chromatography and is suitable for upscaling . Starting from nitro-N-oxide, the target compound can be produced with a total yield of 84% in high purity (greater than 99%) via two chemical steps .

Use in Chemical Synthesis

- Synthesis of Pyridine Derivatives this compound is used as a building block in the synthesis of various pyridine derivatives . Condensation and ring-closing reactions are employed in these syntheses .

- Hermidin Synthesis 5-hydroxy-4-methoxy-1-methylpyridine-2,6(1H,3H)-dione, also known as hermidin, can be synthesized and is found in Mercurialis perennis . Hermidin can be oxidized to produce 4-methoxy-1-methylpyridine-2,3,6-trione .

- Thiazolopyridine Derivatives Novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated for biological activity . These compounds have shown potential as antimicrobial agents .

Antimicrobial Research

- Antibacterial Activity Derivatives of this compound have demonstrated antibacterial capabilities against Pseudomonas aeruginosa and Escherichia coli .

- Molecular Docking Studies Computational docking studies reveal that these compounds exhibit good interactions with anti-microbial strains, highlighting their potential in antimicrobial applications .

作用机制

4-羟基-5-甲基-3H-吡啶-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。例如,其抗菌活性可能归因于其抑制必需细菌蛋白质合成的能力。该化合物的抗氧化特性可能是由于其能够清除自由基并减少氧化应激。

相似化合物的比较

类似化合物

4-羟基-2-甲基吡啶: 结构相似,但缺少 5-甲基。

5-羟基-2-甲基吡啶: 结构相似,但缺少 4-羟基。

4-羟基-3-甲基吡啶: 结构相似,但甲基位于 3 位。

独特性

4-羟基-5-甲基-3H-吡啶-2-酮的独特之处在于羟基和甲基的特定位置,这会影响其化学反应性和生物活性。这种独特的结构可能会赋予其类似物中没有观察到的独特特性,使其成为各种应用的宝贵化合物。

生物活性

5-Methylpyridine-2,4(1H,3H)-dione, also known as 5-methyl-2,4-dioxo-3-pyridinecarboxylic acid, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antiviral activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N1O2. Its structure features a pyridine ring with two carbonyl groups at positions 2 and 4, and a methyl group at position 5. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study on related compounds showed that various pyridine derivatives had potent activity against several bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-Bromouracil | S. aureus | 16 µg/mL |

| 5-Methyl-2-pyridinone | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Pyridine derivatives have shown potential as anticancer agents through various mechanisms including inhibition of key enzymes involved in cancer cell proliferation. For example, a study highlighted that certain methylated pyridine derivatives could inhibit the growth of cancer cells by targeting specific kinases .

Case Study: Inhibition of ALK2 Kinase

A notable case study involved the compound M4K2009 (a derivative of this compound) which was tested for its ability to inhibit ALK2 kinase activity. The results indicated that M4K2009 maintained significant potency with an IC50 value of approximately 8 µM . This suggests that modifications to the methyl group position can influence biological activity significantly.

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. Studies indicate that certain compounds can inhibit viral replication by interfering with viral polymerases or other essential viral proteins. For instance, related compounds demonstrated effective inhibition against HIV protease .

Table 2: Antiviral Activity of Related Pyridine Compounds

| Compound Name | Virus Type | IC50 (µM) |

|---|---|---|

| M4K2009 | HIV | 8 |

| LDN-193189 | ALK2 | >50 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds can act as competitive inhibitors for enzymes critical for microbial growth or cancer cell proliferation.

- DNA Interference : Similar to other pyrimidine analogs like bromouracil, it can replace thymine in DNA synthesis, leading to faulty replication processes .

- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.

属性

分子式 |

C6H7NO2 |

|---|---|

分子量 |

125.13 g/mol |

IUPAC 名称 |

5-methyl-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h3H,2H2,1H3,(H,7,9) |

InChI 键 |

FXKUDVJUXMNPAW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CNC(=O)CC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。